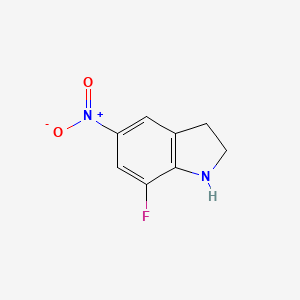

7-Fluoro-5-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVTAASZBEJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 5 Nitroindoline and Its Structural Analogs

Strategic Approaches to Regioselective Fluorination of Indoline (B122111) Systems

The incorporation of fluorine into heterocyclic systems like indoline can profoundly alter their physicochemical and biological properties. Achieving regioselectivity in this process is a key synthetic challenge, addressed by several advanced methodologies.

Gold-Catalyzed Cyclization in the Construction of Fluorinated Indolines

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. One notable application is the synthesis of fluorinated indoles through a one-pot procedure that combines gold-catalyzed cyclization with electrophilic fluorination. researchgate.net This method typically involves the reaction of 2-alkynylanilines with an electrophilic fluorine source, such as Selectfluor. researchgate.netresearchgate.net

The process is initiated by the gold(III)-catalyzed cyclization of the 2-alkynylaniline, which forms a 2-substituted indole (B1671886) in situ. This intermediate is then subjected to fluorination at the C3 position by Selectfluor. researchgate.net The choice of gold catalyst can influence the reaction's efficiency. For instance, studies have shown variations in product yield when using different gold catalysts like AuCl, AuCl₃, and those with specific ligands. researchgate.net A plausible mechanism for related gold-catalyzed tandem cyclizations involves the initial coordination of the gold catalyst to the alkyne, followed by a nucleophilic attack from the indole nitrogen to form an iminium ion, which then undergoes further steps to yield the final product. nih.gov

These gold-catalyzed reactions are versatile, enabling the synthesis of various fluorinated indole and indoline derivatives, including 3,3-difluoro-2-substituted-3H-indoles and polycyclic indolines. researchgate.netthieme-connect.com

Table 1: Influence of Gold Catalyst on Cyclization/Fluorination Yield Data derived from studies on related gold-catalyzed cyclizations.

| Catalyst | Product Yield | Reference |

| AuCl | 46% | researchgate.net |

| AuCl₃ | 14% | researchgate.net |

| IPrAuCl | 65% | researchgate.net |

This interactive table allows for sorting and filtering of catalyst data.

Electrophilic Fluorination Strategies for Nitrogen Heterocycles

Direct electrophilic fluorination is a primary strategy for introducing fluorine atoms into nitrogen-containing heterocycles. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4) are commonly employed for this purpose. rsc.orgacs.orgresearchgate.net

One approach is the dearomative electrophilic fluorination of indole derivatives. For example, the reaction of 2-methylindoles with NFSI can deliver 3,3-difluoroindolines that feature an exomethylidene group. acs.org This reaction can be scaled up and purified via recrystallization, making it a practical synthetic route. acs.org Another innovative method is a cascade fluorofunctionalisation, where the use of an O-nucleophile tethered to the indole nitrogen allows for the synthesis of complex polycyclic fluorinated indoline derivatives from simple precursors in a single sequence. rsc.org

The choice of solvent can also play a crucial role. The use of ionic liquids as solvents for electrophilic fluorination with Selectfluor has been shown to offer high chemoselectivity and yields. researchgate.net Furthermore, anodic fluorination represents an electrochemical alternative, capable of producing trans-2,3-difluoro-2,3-dihydroindoles from N-acetyl-3-substituted indoles. researchgate.net These difluorinated products can then be converted to monofluoroindole derivatives. researchgate.net

Table 2: Electrophilic Fluorination Reagents and Applications

| Reagent | Substrate | Product | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | 2-Methylindole | 3,3-Difluoroindoline | acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-tethered Indole | Polycyclic Fluorinated Indoline | rsc.org |

| Selectfluor | Indole | 3,3-Difluoroindolin-2-ol | acs.org |

| Anodic Fluorination | N-acetyl-3-substituted indole | trans-2,3-Difluoro-2,3-dihydroindole | researchgate.net |

This interactive table summarizes key electrophilic fluorination methods.

Enantioselective Syntheses of Fluorinated Indoline Derivatives

The development of enantioselective methods is crucial for producing chiral fluorinated molecules. Organocatalysis has proven to be a particularly effective strategy for synthesizing enantioenriched fluorinated indoline derivatives. Chiral phosphoric acids are prominent catalysts in this domain. dicp.ac.cnacs.orgnih.gov

One such method is the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, which are complex indoline-containing structures. dicp.ac.cn This reaction proceeds via a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, achieving excellent yields and high enantioselectivity (up to 97% ee). dicp.ac.cn Similarly, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, followed by subsequent transformations. acs.orgnih.gov

Another approach involves leveraging the chirality of natural products. Cinchona alkaloid derivatives have been used as catalysts in the first examples of enantioselective electrophilic fluorocyclisation of indole derivatives bearing a pendant nitrogen nucleophile. beilstein-journals.org These advanced methods provide access to structurally complex and stereochemically defined fluorinated indolines.

Table 3: Enantioselective Fluorination of Indoline Systems

| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Condensation/Amine Addition | Fluorinated Dihydroindolo[1,2-c]quinazolines | Up to 97% | dicp.ac.cn |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Fluorinated Indolizidinones | Excellent | acs.orgnih.gov |

| Cinchona Alkaloid Derivative | Electrophilic Fluorocyclisation | Fluorinated Polycyclic Indolines | Not specified | beilstein-journals.org |

This interactive table highlights different enantioselective strategies.

Directed Nitration Techniques for Substituted Indolines

Regioselective nitration of the indoline ring is essential for synthesizing compounds like 7-fluoro-5-nitroindoline. Traditional nitration methods often use harsh conditions and can lead to a mixture of products. researchgate.net Modern techniques, however, offer milder conditions and greater control over regioselectivity.

Copper-catalyzed C-H nitration has emerged as a highly effective method. Using tert-butyl nitrite (B80452) as the nitro source, it is possible to achieve remote C5-selective nitration of indoline derivatives. rsc.org The reaction proceeds at room temperature under ambient air, demonstrating high regioselectivity for the C5 position. rsc.org Other research has also reported the mono-nitration of indolines at either the C5 or C7 positions under mild conditions, highlighting the role of steric and electronic factors in directing the substitution. researchgate.net

The catalyst and solvent system can be fine-tuned to direct the nitration. For instance, regioselective mono-nitration of indolines has been achieved using copper or silver nitrate (B79036) in dichloroethane. sci-hub.se These directed nitration techniques are critical for functionalizing specific positions on the indoline core, which is a key step in the synthesis of precisely substituted molecules. rsc.orgsci-hub.se

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of specifically substituted indolines like this compound can be approached through convergent or divergent pathways, often starting from pre-functionalized precursors.

Synthesis via Substituted Anilines and Precursors

A common and effective strategy involves constructing the indole or indoline ring from a substituted aniline (B41778) that already contains the desired fluoro and nitro groups. For example, the synthesis of 2-amino-7-fluoro-4-nitroindole has been accomplished through the reaction of 2-fluoro-5-nitroaniline (B1294389) with acetonitrile (B52724) in the presence of a strong base like potassium hydroxide. clockss.org This reaction proceeds via an oxidative nucleophilic substitution of hydrogen (ONSH) on the nitroaromatic ring, followed by intramolecular condensation. clockss.org

This approach, where the aromatic precursor is functionalized before the cyclization to form the heterocyclic ring, is a powerful way to control the final substitution pattern. Similarly, 5-nitroindole-2-carboxylic acid can be prepared starting from p-nitrophenylhydrazine hydrochloride, an aniline derivative. google.com The synthesis of 5-fluoro-7-nitroindole-2,3-dione, a related structural analog, is achieved by the direct nitration of 5-fluoroisatin. chemicalbook.com These examples underscore the utility of using substituted anilines and related precursors to build the complex indoline scaffold with predetermined functional groups.

Ring-Closure Reactions for Indoline Core Formation

The construction of the indoline scaffold, a core structural motif in numerous biologically active compounds, is a significant focus in synthetic organic chemistry. nih.gov Various ring-closure strategies have been developed to afford substituted indolines, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. For a specifically substituted compound like this compound, the synthetic approach must accommodate the directing and reactivity effects of the fluoro and nitro substituents.

Key methodologies for indoline core formation include:

Palladium-Catalyzed Cyclizations: The intramolecular Heck reaction represents a powerful tool for indoline synthesis. This method typically involves the cyclization of an N-allyl-2-haloaniline derivative. rsc.org Similarly, the aza-Heck cyclization, using N-hydroxy anilines derived from nitroarenes as electrophiles, provides a route to indolines with diverse functionalities. nih.gov This latter approach is particularly relevant as it starts from nitro-substituted precursors.

Radical Cyclizations: Visible-light-mediated intramolecular reductive cyclization offers a metal-free alternative. rsc.org This method can utilize N-allyl-2-haloanilines, where a photochemically generated aryl radical undergoes a 5-exo-trig cyclization to form the indoline ring. rsc.org Such strategies are noted for their mild conditions and tolerance of various functional groups. nih.gov

Benzyne-Mediated Cyclization: A method involving the generation of benzyne, followed by cyclization and trapping of the resulting organomagnesium intermediate with an electrophile, allows for the synthesis of substituted indolines in a regiospecific manner. acs.orgfigshare.com

Reductive Cyclization of o-Nitrotoluenes: The Leimgruber-Batcho indole synthesis, which proceeds via an enamine intermediate from an o-nitrotoluene derivative, can be adapted for indoline synthesis by controlling the final reduction/aromatization step. irjmets.com

The presence of a nitro group, as in this compound, is often leveraged in these synthetic schemes. For instance, the nitro group can be a precursor to the amine required for cyclization or can be carried through the reaction sequence if stable to the chosen conditions. The table below summarizes key features of selected ring-closure strategies applicable to substituted indoline synthesis.

Table 1: Comparison of Selected Ring-Closure Methodologies for Indoline Synthesis

| Methodology | Typical Precursor | Key Reagents/Catalysts | Advantages | Reference(s) |

| aza-Heck Cyclization | N-Hydroxy aniline with pendant alkene | Palladium catalyst, carbonate leaving group | High functional group tolerance, access to complex topologies. nih.gov | nih.gov |

| Visible-Light Radical Cyclization | N-Allyl-2-haloaniline | Tris(trimethylsilyl)silane (TTMSS), visible light | Metal-free, mild conditions, environmentally friendly. rsc.org | rsc.org |

| Benzyne-Mediated Cyclization | N-Tethered amide anion precursor | Mg(TMP)₂·2LiCl (base to generate benzyne) | Regiospecific functionalization. acs.orgfigshare.com | acs.orgfigshare.com |

| Asymmetric Hydrogenation of Indoles | Substituted Indole | Rhodium catalyst, chiral ligand (e.g., (S,R)-ZhaoPhos), Brønsted acid | Efficient synthesis of chiral indolines with high enantioselectivity. sci-hub.se | sci-hub.se |

Photochemical Synthetic Transformations Involving Nitroindolines

Nitroaromatic compounds, including nitroindolines, exhibit unique photoreactivity due to the electronic nature of the nitro group. ucl.ac.ukrsc.org This reactivity has been harnessed for various synthetic transformations, particularly in the development of photolabile protecting groups and photoactivated acylating agents. researchtrends.netacs.org

N-Acyl-7-nitroindoline derivatives are a prominent class of photoactivatable compounds. unifr.ch Upon irradiation with near-UV light (typically around 350 nm), the acyl group, which is otherwise stable on the indoline nitrogen, becomes activated. unifr.ch This photoactivation enables the transfer of the acyl group to various nucleophiles, such as water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. researchtrends.netunifr.ch

This property makes N-acyl-7-nitroindolines effective "caged" compounds for the controlled release of biologically active molecules, like the neurotransmitter L-glutamate, upon light stimulation. acs.orgfigshare.com The efficiency of these photoreactions has made them valuable tools in chemical biology and materials science. acs.orgacs.org For instance, N-acetyl-7-nitroindoline has been incorporated into DNA oligomers to study its photoreactivity toward complementary RNA strands, demonstrating potential applications in nucleic acid chemistry. nih.gov

The substitution pattern on the indoline ring can influence the photoreactivity. The seminal work in this area often utilized N-acyl-5-bromo-7-nitroindoline or N-acyl-5,7-dinitroindoline, which showed efficient photoinduced acylation capabilities. unifr.chacs.org More recently, other derivatives like 7-nitroindoline-S-thiocarbamates have been synthesized and shown to be a new class of photoreactive compounds, expanding the scope of these photochemistries. acs.orgacs.org

Table 2: Photoreactions of N-Acyl-7-nitroindoline Derivatives

| Derivative | Irradiation Wavelength | Nucleophile | Product | Application | Reference(s) |

| N-Acyl-5-bromo-7-nitroindoline | ~350 nm | Water, Methanol, Ammonia | Carboxylic acid, Ester, Amide | Peptide synthesis, Photoactivated protecting group. unifr.ch | unifr.ch |

| N-Acyl-5,7-dinitroindoline | ~350 nm | Amines | Acylated amine | Photoinduced acylation. acs.org | acs.org |

| 1-Acyl-7-nitroindoline (caged L-glutamate) | Near-UV | Water (in buffer) | L-Glutamate | Photocontrolled release of neurotransmitters. acs.orgfigshare.com | acs.orgfigshare.com |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 350 nm (one-photon), 710 nm (two-photon) | (Internal fragmentation) | 5-Bromo-7-nitrosoindoline | Novel photocleavable compounds. acs.orgacs.org | acs.orgacs.org |

The mechanism of photoinduced acyl transfer from N-acyl-7-nitroindolines has been a subject of considerable investigation, employing product studies, laser flash photolysis, and computational chemistry. researchtrends.netrsc.org The key step in the proposed mechanism involves the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. rsc.org This intramolecular rearrangement proceeds from an excited triplet state (T₁) to form a critical, highly reactive intermediate known as a mixed nitronic anhydride (B1165640). researchtrends.netrsc.orgchemrxiv.org

Computational studies suggest two competing pathways to this nitronic anhydride intermediate: a classical cyclization pathway and a more recently proposed acyl migration pathway. nih.gov The migration pathway, which may involve a transition state with characteristics of both Norrish Type I and Type II reactions, is considered a low-energy route. chemrxiv.orgnih.gov

Once formed, the fate of the nitronic anhydride intermediate is highly dependent on the reaction conditions, particularly the solvent. researchtrends.netrsc.org

In solutions with low water content (e.g., wet acetonitrile), the intermediate is primarily attacked by a nucleophile (like water) at the acyl carbon via a standard addition-elimination (AAC2) mechanism. This pathway releases the carboxylic acid and regenerates the corresponding 7-nitroindoline (B34716). acs.orgrsc.org

In solutions with high water content (e.g., wholly aqueous medium), the predominant pathway involves an AAL1-like cleavage. This results in an intramolecular redox reaction that yields the carboxylic acid and a 7-nitrosoindole product. rsc.org

Time-resolved infrared (TRIR) spectroscopy has provided direct evidence for the nitronic anhydride intermediate, revealing the existence of two distinct conformers (syn and anti). acs.org One conformer is short-lived and reverts to the starting material, while the longer-lived conformer is the species responsible for acylating nucleophiles. acs.org These mechanistic insights are crucial for designing more efficient phototriggers for various applications. nih.gov

Sophisticated Spectroscopic and Chromatographic Characterization of 7 Fluoro 5 Nitroindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H-NMR) and Carbon (¹³C-NMR) Spectral Analysis

Specific ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 7-Fluoro-5-nitroindoline, are not available in the reviewed literature.

Fluorine (¹⁹F-NMR) Spectroscopy in Structural and Mechanistic Investigations

Specific ¹⁹F-NMR spectral data for this compound, which would be crucial for confirming the presence and electronic environment of the fluorine atom, could not be found in public databases or scientific articles.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Characterization

A published FT-IR spectrum or a table of characteristic absorption bands for this compound is not available. Such data would typically identify key functional groups, including N-H stretching of the indoline (B122111) amine, asymmetric and symmetric stretching of the nitro (NO₂) group, aromatic C-H and C=C vibrations, and the C-F stretching frequency.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

While the molecular weight of this compound can be calculated from its formula (C₈H₇FN₂O₂), specific experimental mass spectrometry data, including the molecular ion peak (M⁺) and the characteristic fragmentation pattern, have not been published.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique utilized for the qualitative monitoring of chemical reactions and for the assessment of compound purity. sigmaaldrich.comchemistryhall.com In the context of synthesizing or analyzing this compound, TLC offers a rapid, cost-effective, and efficient method to separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com

The process involves spotting a solution of the sample mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber containing a specific solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel up the plate at different rates. This separation is governed by the polarity of the compounds in relation to the polarity of the stationary and mobile phases.

The position of a compound on the developed chromatogram is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is characteristic for a specific compound in a given solvent system on a particular stationary phase. By comparing the Rf value of a spot in the reaction mixture to that of a pure standard of this compound, one can tentatively identify its presence. The disappearance of starting material spots and the appearance of the product spot can effectively monitor reaction progress.

While specific experimental data for this compound is not detailed in the available literature, the following table illustrates the type of data that would be collected in a typical TLC analysis for reaction monitoring.

Table 1: Illustrative TLC Data for this compound Analysis This table is a representative example of how TLC data would be presented. Actual Rf values depend on specific experimental conditions.

| Compound/Mixture | Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) |

|---|---|---|---|

| Starting Material 1 | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.75 |

| Starting Material 2 | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.60 |

| This compound | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | 0.45 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule such as this compound, X-ray crystallography would confirm the connectivity of the indoline core, as well as the specific positions of the fluorine and nitro substituents on the aromatic ring.

The analysis is performed by passing a beam of X-rays through a high-quality single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

Furthermore, for chiral compounds that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters without ambiguity. While this compound itself is not chiral, derivatives synthesized from it could be. In such cases, this technique would be indispensable for assigning the absolute stereochemistry.

A comprehensive crystallographic study provides detailed data including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. nih.govresearchgate.net Although a specific crystal structure for this compound has not been publicly reported, the table below presents typical crystallographic data that would be obtained from such an analysis, modeled on data for similar nitro-substituted aromatic compounds. researchgate.net

Table 2: Representative X-ray Crystallographic Data for a Molecular Crystal This table is a hypothetical example illustrating the data obtained from a single-crystal X-ray diffraction experiment. The values are representative of a small organic molecule.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₇FN₂O₂ |

| Formula Weight | 182.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.201 (9) |

| b (Å) | 3.756 (2) |

| c (Å) | 14.454 (10) |

| α (°) | 90 |

| β (°) | 102.14 (3) |

| γ (°) | 90 |

| Volume (ų) | 647.3 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.868 |

| R-factor (R₁) | 0.039 |

Mechanistic and Reactivity Studies of 7 Fluoro 5 Nitroindoline

Influence of Fluorine and Nitro Substituents on the Electronic and Aromaticity of the Indoline (B122111) System

The electronic character and aromaticity of the indoline system in 7-Fluoro-5-nitroindoline are profoundly influenced by the presence of the fluorine and nitro substituents. Both groups are electron-withdrawing, yet they exert their effects through different mechanisms, leading to a complex electronic landscape within the molecule.

The fluorine atom at the 7-position primarily exerts a strong inductive effect (-I) due to its high electronegativity. This effect involves the withdrawal of electron density through the sigma bonds, leading to a general deactivation of the aromatic ring towards electrophilic attack. Conversely, fluorine can also exhibit a weak resonance effect (+R) by donating a lone pair of electrons to the aromatic system. However, in the case of halogens, the inductive effect typically outweighs the resonance effect.

The nitro group at the 5-position is a powerful electron-withdrawing group, operating through both a strong inductive (-I) and a strong resonance (-R) effect. The nitro group deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

The combined influence of these two substituents significantly reduces the electron density of the indoline ring system, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline. The aromaticity of the benzene portion of the indoline core is also modulated by these electronic perturbations. While the fundamental aromatic character is retained, the bond lengths and electron distribution within the ring are altered.

Table 1: Electronic Effects of Substituents on the Indoline Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect on Electron Density |

| Fluorine | 7 | Strong | Weak (+R) | Electron-withdrawing |

| Nitro | 5 | Strong | Strong (-R) | Strongly electron-withdrawing |

Electrophilic and Nucleophilic Reactivity of the Indoline Core and Substituted Positions

The reactivity of this compound is a direct consequence of the electronic effects of its substituents. The electron-deficient nature of the aromatic ring makes it less reactive towards electrophiles. Electrophilic substitution, a characteristic reaction of aromatic compounds, would be significantly slower for this compound compared to indole (B1671886) or indoline. Any electrophilic attack would likely be directed to the positions least deactivated by the electron-withdrawing groups.

Conversely, the reduced electron density on the aromatic ring makes this compound more susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly, can activate the ring towards attack by nucleophiles. The positions ortho and para to the nitro group are the most likely sites for nucleophilic attack.

Investigation of Intramolecular Interactions and Electron Delocalization within this compound

The structure of this compound allows for potential intramolecular interactions that can influence its conformation and reactivity. One such possibility is the formation of an intramolecular hydrogen bond between the N-H group of the indoline and the fluorine atom at the 7-position. While organic fluorine is a weak hydrogen bond acceptor, the proximity of the N-H and fluorine in a six-membered ring arrangement could facilitate a weak interaction nih.gov. The strength of such an interaction can be influenced by the electronic environment nih.gov.

Electron delocalization within the molecule is significantly governed by the substituents. The nitro group's strong resonance effect leads to extensive delocalization of the pi-electrons from the benzene ring into the nitro group. This delocalization is a key factor in the deactivation of the ring towards electrophiles and its activation towards nucleophiles. Quantum-chemical calculations on substituted five-membered N-heterocycles have shown that the positions of endocyclic nitrogen atoms and substituents profoundly influence electron delocalization rsc.orgresearchgate.net.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Reactivity Prediction | Favored Positions |

| Electrophilic Aromatic Substitution | Significantly deactivated compared to indoline. | Positions least deactivated by the substituents. |

| Nucleophilic Aromatic Substitution | Activated compared to indoline. | Positions ortho and para to the nitro group. |

| Nucleophilicity of Nitrogen | Reduced compared to indoline due to electron-withdrawing effects. | N/A |

Computational Chemistry Investigations of 7 Fluoro 5 Nitroindoline

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT calculation for 7-Fluoro-5-nitroindoline would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure corresponding to the lowest energy on the potential energy surface.

This process is typically performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table shows placeholder data for the types of geometric parameters that would be calculated.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (Nitro) | 1.48 Å |

| Bond Length | N-O (Nitro) | 1.22 Å |

| Bond Angle | C-C-F | 119.5° |

| Bond Angle | O-N-O (Nitro) | 124.0° |

| Dihedral Angle | C-C-N-O | 180.0° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These indices, rooted in conceptual DFT, provide a quantitative measure of properties like electronegativity, chemical hardness, and softness.

Table 2: Illustrative FMO Energies and Chemical Reactivity Indices This table shows placeholder data for FMO analysis.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 |

| LUMO Energy (ELUMO) | - | -2.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.25 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 4.375 |

| Chemical Hardness (η) | (I - A) / 2 | 2.125 |

| Chemical Softness (S) | 1 / (2η) | 0.235 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.49 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas often correspond to lone pairs of electrons on electronegative atoms. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. wolfram.com For this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group and the fluorine atom, identifying them as centers for electrophilic interaction. Positive potential might be expected on the hydrogen atoms of the indoline (B122111) ring.

Natural Bond Orbital (NBO) Analysis for Understanding Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated molecular orbitals into a localized "natural" Lewis structure. This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) This table shows placeholder data for significant donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 5.4 |

| LP(3) F | σ*(C-C) | 2.1 |

| π(C-C) | π*(C-Nnitro) | 18.5 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. For molecules containing fluorine, ¹⁹F NMR is a particularly powerful characterization technique.

The theoretical prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding value is then referenced against a standard compound (like CFCl₃ for ¹⁹F) to yield a predicted chemical shift. rsc.org These predictions are highly sensitive to the molecular geometry and electronic environment. nih.govnih.govuni-muenchen.de Accurate calculations can help in assigning peaks in an experimental spectrum, confirming a structure, or distinguishing between isomers. For this compound, this analysis would provide predicted ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts.

Table 4: Illustrative Predicted NMR Chemical Shifts (ppm) This table shows placeholder data for predicted NMR shifts relative to a standard.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | C7 | -115.2 |

| ¹³C | C5 | 145.8 |

| ¹³C | C7 | 152.3 |

| ¹H | N1-H | 8.1 |

Solvent Effects on the Energetic and Electronic Properties of this compound using Continuum Models

Reactions and measurements are often performed in solution, and the solvent can significantly influence a molecule's properties. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects computationally. wikibooks.orgresearchgate.net In this approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the bulk solvent. google.comyoutube.com

This method allows for the recalculation of the molecule's geometry, energy, and electronic properties (like the HOMO-LUMO gap and dipole moment) in different solvents. For a polar molecule like this compound, increasing solvent polarity would be expected to stabilize the ground state, potentially alter the HOMO-LUMO gap, and increase the magnitude of the molecular dipole moment. This analysis is crucial for comparing theoretical data with experimental results obtained in solution.

Table 5: Illustrative Solvent Effects on Key Properties This table shows placeholder data for properties calculated in different media.

| Property | Gas Phase | Toluene (ε=2.4) | Acetonitrile (B52724) (ε=36.6) | Water (ε=78.4) |

|---|---|---|---|---|

| Total Energy (Hartree) | -X.0000 | -X.0015 | -X.0045 | -X.0050 |

| HOMO-LUMO Gap (eV) | 4.25 | 4.18 | 4.05 | 4.01 |

| Dipole Moment (Debye) | 5.1 | 6.8 | 8.9 | 9.3 |

Emerging Research Directions and Interdisciplinary Applications of 7 Fluoro 5 Nitroindoline

Development of 7-Fluoro-5-nitroindoline as a Chemical Biology Tool

Chemical biology thrives on the development of molecular tools that can dissect and manipulate biological processes with high precision. The structural features of this compound make it a promising candidate for the design of such tools, particularly in the realm of "caged" compounds and photo-cleavable protecting groups.

"Caged" Compounds and Photo-cleavable Protecting Groups in Biological Systems

"Caged" compounds are biologically active molecules that are temporarily inactivated by a photolabile protecting group. thermofisher.com This "cage" can be removed by light, releasing the active molecule with precise spatial and temporal control. thermofisher.comnih.gov This technology has revolutionized the study of dynamic biological processes by allowing researchers to initiate cellular events at a specific time and location.

The 7-nitroindoline (B34716) core is a well-established photolabile protecting group. abvigen.com Upon absorption of light, typically in the near-UV range, N-acyl-7-nitroindolines undergo a photochemical reaction that leads to the release of the acylated molecule. britannica.com This process is efficient and occurs on a rapid timescale, making it suitable for studying fast biological events. abvigen.com The introduction of a fluorine atom at the 7-position and a nitro group at the 5-position of the indoline (B122111) ring, as in this compound, is expected to modulate the photochemical properties of the molecule. The electron-withdrawing nature of both the fluorine and nitro groups could influence the absorption spectrum and the quantum yield of the uncaging process. This could potentially allow for the use of different wavelengths of light for uncaging, offering greater experimental flexibility and reducing potential photodamage to biological samples.

The development of this compound as a caging group would involve synthesizing derivatives where a biologically active molecule, such as a neurotransmitter, second messenger, or enzyme substrate, is attached to the indoline nitrogen. The photochemical properties of these conjugates would then be characterized to determine their absorption maxima, quantum yields, and rates of release. Successful development would provide a new tool for the chemical biology community, enabling novel experiments to probe the intricate workings of living cells.

Exploration in Materials Science for Organic Electronics and Dyes

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in organic electronics and as advanced dyes. The unique electronic characteristics of this compound suggest its potential utility in these areas.

The presence of both a fluorine atom and a nitro group on the indoline ring significantly influences the molecule's electronic structure. Fluorination of organic molecules is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the efficiency of electron injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The strong electron-withdrawing nature of the nitro group further enhances this effect.

Derivatives of this compound could be synthesized and incorporated into larger conjugated systems, such as polymers or small molecules, to create materials with desirable electronic properties. The photophysical properties of these new materials, including their absorption and emission spectra, would need to be thoroughly investigated. The inherent polarity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, could also be exploited to control the self-assembly and morphology of these materials in thin films, which is a critical factor for device performance.

Furthermore, the chromophoric nature of the nitroaromatic system in this compound suggests its potential as a scaffold for the development of novel dyes. By chemically modifying the indoline ring, the absorption and emission properties could be tuned across the visible spectrum. Such dyes could find applications in various fields, including as fluorescent probes for biological imaging or as components in dye-sensitized solar cells (DSSCs).

Application in Immunological Research as Haptens for Antibody Production

In immunology, haptens are small molecules that can elicit an immune response, specifically the production of antibodies, only when attached to a larger carrier molecule, such as a protein. aptamergroup.comcreative-diagnostics.com This principle is widely used to generate antibodies against small molecules of interest for various applications, including diagnostics and therapeutic development. nih.gov

Given its relatively small size and distinct chemical structure, this compound could serve as a hapten for the production of specific antibodies. To achieve this, the molecule would first need to be chemically modified to introduce a reactive handle, such as a carboxylic acid or an amine group, that would allow for its conjugation to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). thermofisher.com

This hapten-carrier conjugate would then be used to immunize an animal model, leading to the generation of B cells that produce antibodies capable of recognizing the this compound moiety. These antibodies could then be isolated and characterized for their binding affinity and specificity. The resulting monoclonal or polyclonal antibodies could be valuable research tools for the detection and quantification of this compound and its metabolites in biological samples. Moreover, such antibodies could form the basis for the development of immunoassays, such as ELISAs, for high-throughput screening of compound libraries or for environmental monitoring.

Integration of High-Throughput Screening and Computational Design for Novel Analogs

The discovery and optimization of molecules with desired biological or material properties can be significantly accelerated by integrating high-throughput screening (HTS) and computational design. These approaches can be applied to explore the chemical space around the this compound scaffold to identify novel analogs with enhanced functionalities.

High-throughput screening allows for the rapid testing of large libraries of compounds for a specific activity. For instance, if this compound is being developed as a photolabile protecting group, an HTS assay could be designed to screen for analogs that are cleaved by specific wavelengths of light with high efficiency. Similarly, if its potential as a therapeutic agent is being explored, HTS can be used to identify derivatives that exhibit a desired biological effect, such as enzyme inhibition or receptor binding.

Computational design, on the other hand, utilizes molecular modeling and simulation techniques to predict the properties of virtual compounds before they are synthesized. This in silico approach can be used to design analogs of this compound with optimized photochemical properties, improved binding affinity to a biological target, or enhanced characteristics for materials science applications. For example, quantum mechanical calculations could be employed to predict the absorption spectra and uncaging efficiencies of different substituted nitroindolines, guiding the synthesis of the most promising candidates. Similarly, molecular docking simulations could be used to predict how different analogs bind to a target protein, prioritizing the synthesis of those with the highest predicted affinity.

By combining the predictive power of computational design with the empirical data from HTS, the process of developing novel this compound-based tools and materials can be made more efficient and cost-effective.

Future Perspectives on Therapeutic Development and Mechanism Elucidation

While the primary focus of this article has been on the application of this compound as a research tool and in materials science, its unique chemical structure also suggests potential for therapeutic development. The indoline scaffold is a common motif in many biologically active compounds, and the presence of fluorine and nitro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Future research could explore the potential of this compound and its derivatives as therapeutic agents. This would involve screening for activity against a wide range of biological targets, including enzymes, receptors, and ion channels. A recent study on indoline-based compounds has shown their potential as dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors with anti-inflammatory properties, suggesting a possible avenue for investigation. nih.gov

Should any therapeutic potential be identified, a crucial next step would be to elucidate the mechanism of action. This would involve identifying the specific molecular target(s) of the compound and understanding how their interaction leads to the observed biological effect. A variety of techniques, including biochemical assays, structural biology, and cell-based experiments, would be employed to unravel the underlying molecular mechanisms.

Q & A

Q. Answer :

- Reaction Optimization : Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate nitro-derivatives. Validate purity using GC-MS (>95% purity threshold) .

- Safety : Follow protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) as per SDS guidelines for structurally similar compounds like 1-(7-Amino-5-fluoro-indolin-1-yl)ethanone .

Basic: How should researchers characterize the structural stability of this compound under varying storage conditions?

Q. Answer :

- Experimental Design :

- Data Interpretation :

- Use Arrhenius modeling to predict shelf life. Tabulate degradation rates (Table 1):

| Condition | Degradation Rate (%/month) | Major Degradants |

|---|---|---|

| 25°C, dry | 0.5 | None detected |

| 40°C, 75% RH | 4.2 | 5-Nitroindoline isomer |

- Validation : Cross-reference findings with fluorinated indoline analogs (e.g., 4-Fluoroindole stability data) .

Advanced: How can computational modeling predict the electronic effects of the 7-fluoro and 5-nitro substituents in reactivity studies?

Q. Answer :

- Methodology :

- Contradiction Resolution :

Advanced: What strategies resolve contradictions between observed spectroscopic data and theoretical predictions for this compound?

Q. Answer :

- Stepwise Validation :

- Literature Alignment :

Basic: Which analytical techniques are optimal for quantifying trace impurities in this compound?

Q. Answer :

- Targeted Analysis :

- Data Reporting :

Advanced: How to design a mechanistic study to differentiate between electrophilic and radical nitration pathways in 7-Fluoroindoline derivatives?

Q. Answer :

- Experimental Framework :

- Statistical Analysis :

Basic: What safety protocols are critical when handling this compound in cross-coupling reactions?

Q. Answer :

- Risk Mitigation :

- Refer to SDS of analogous compounds (e.g., HE-1768) for fluorinated indoline toxicity profiles. Use explosion-proof equipment for nitro-group-containing reactions .

- Implement emergency protocols (e.g., eyewash stations, spill kits) as per Combi-Blocks’ guidelines .

Advanced: How to assess the ecological impact of this compound degradation products using structure-activity relationship (SAR) models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.